molecular formula C25H19BrN2O5 B11620331 (5E)-5-[4-(benzyloxy)-3-methoxybenzylidene]-1-(3-bromophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

(5E)-5-[4-(benzyloxy)-3-methoxybenzylidene]-1-(3-bromophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B11620331
M. Wt: 507.3 g/mol
InChI Key: YHCLBBPVEKZCNZ-UDWIEESQSA-N
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Description

(5E)-5-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-1-(3-BROMOPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound with a unique structure that includes a diazinane ring, a bromophenyl group, and a benzyloxy-methoxyphenyl group. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-1-(3-BROMOPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the diazinane ring and the introduction of the benzyloxy-methoxyphenyl and bromophenyl groups. Common reagents used in these reactions include bromine, methoxybenzyl chloride, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-1-(3-BROMOPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehalogenated compounds.

Scientific Research Applications

Chemistry

In chemistry, (5E)-5-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-1-(3-BROMOPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicine, (5E)-5-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-1-(3-BROMOPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for the development of new pharmaceuticals.

Industry

In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of (5E)-5-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-1-(3-BROMOPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5E)-5-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-1-(3-BROMOPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE is unique due to its combination of a diazinane ring, a bromophenyl group, and a benzyloxy-methoxyphenyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C25H19BrN2O5

Molecular Weight

507.3 g/mol

IUPAC Name

(5E)-1-(3-bromophenyl)-5-[(3-methoxy-4-phenylmethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C25H19BrN2O5/c1-32-22-13-17(10-11-21(22)33-15-16-6-3-2-4-7-16)12-20-23(29)27-25(31)28(24(20)30)19-9-5-8-18(26)14-19/h2-14H,15H2,1H3,(H,27,29,31)/b20-12+

InChI Key

YHCLBBPVEKZCNZ-UDWIEESQSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC(=CC=C3)Br)OCC4=CC=CC=C4

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC(=CC=C3)Br)OCC4=CC=CC=C4

Origin of Product

United States

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